molecular formula C9H17NO B11918209 1-Methyl-1-azaspiro[4.4]nonan-4-ol

1-Methyl-1-azaspiro[4.4]nonan-4-ol

Cat. No.: B11918209
M. Wt: 155.24 g/mol
InChI Key: VECFOENRHVJECN-UHFFFAOYSA-N
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Description

1-Methyl-1-azaspiro[44]nonan-4-ol is a chemical compound with a unique spirocyclic structure It is characterized by a spiro junction where a nitrogen atom is part of the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1-azaspiro[4.4]nonan-4-ol can be synthesized through several methods. One common approach involves the intramolecular cyclization of suitable precursors under specific conditions. For instance, the reaction of 1,1-disubstituted alkenes with nitrones can yield the desired spirocyclic compound . The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the formation of the spirocyclic structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1-azaspiro[4.4]nonan-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Methyl-1-azaspiro[4.4]nonan-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-1-azaspiro[4.4]nonan-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: 1-Methyl-1-azaspiro[4.4]nonan-4-ol is unique due to its specific spirocyclic structure and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-methyl-1-azaspiro[4.4]nonan-4-ol

InChI

InChI=1S/C9H17NO/c1-10-7-4-8(11)9(10)5-2-3-6-9/h8,11H,2-7H2,1H3

InChI Key

VECFOENRHVJECN-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C12CCCC2)O

Origin of Product

United States

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